molecular formula C31H54 B594311 2A,17A(H),21A(H)-2-METHYLHOPANE CAS No. 126208-35-3

2A,17A(H),21A(H)-2-METHYLHOPANE

Cat. No.: B594311
CAS No.: 126208-35-3
M. Wt: 426.773
InChI Key: VPXVCNGUWRQVJC-QBGFEAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

126208-35-3

Molecular Formula

C31H54

Molecular Weight

426.773

IUPAC Name

(3R,3aR,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-5a,5b,8,8,10,11a,13b-heptamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C31H54/c1-20(2)22-12-15-28(6)23(22)13-16-30(8)25(28)10-11-26-29(7)19-21(3)18-27(4,5)24(29)14-17-31(26,30)9/h20-26H,10-19H2,1-9H3/t21-,22+,23+,24-,25+,26+,28-,29-,30+,31+/m0/s1

InChI Key

VPXVCNGUWRQVJC-QBGFEAFCSA-N

SMILES

CC1CC(C2CCC3(C(C2(C1)C)CCC4C3(CCC5C4(CCC5C(C)C)C)C)C)(C)C

Synonyms

2A,17A(H),21A(H)-2-METHYLHOPANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Thiophene/Thiolane Derivatives :

  • Unlike thiophene- or thiolane-functionalized hopanes (e.g., thienylhopanes), 2α,17α(H),21α(H)-2-Methylhopane lacks heteroatoms, resulting in lower polarity and distinct chromatographic behavior .
  • Thiolane hopanes (e.g., 17β,21α(H)-thiolanylhopanes) exhibit sulfur incorporation, which may derive from diagenetic reactions in anoxic sedimentary environments .

Table 3: Occurrence and Geochemical Significance

CompoundGeological OccurrenceSignificance as Biomarker
2α,17α(H),21α(H)-2-MethylhopaneMarine shales, petroleum reservoirsIndicates input from methylotrophic bacteria
17α,21β(H)-HopaneRecent marine sedimentsTracks early diagenetic processes
ThienylhopanesSulfur-rich anoxic basinsLinks to sulfate-reducing bacterial activity

Research Findings :

  • 2α,17α(H),21α(H)-2-Methylhopane is enriched in Pre-Cambrian sediments, suggesting its association with ancient cyanobacterial mats .
  • In contrast, 17β,21α(H)-thiolanylhopanes are prevalent in Tertiary-age shales, reflecting distinct microbial communities and redox conditions .

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